

Application Notes and Protocols for the Quantification of Yimitasvir in Biological Samples

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Compound of Interest

Compound Name: Yimitasvir

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Introduction

Yimitasvir is an orally active inhibitor of the hepatitis C virus (HCV) nonstructural protein 5A (NS5A).^[1] Accurate quantification of **Yimitasvir** in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantitative analysis of **Yimitasvir** in biological samples, primarily human plasma, using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A fully validated LC-MS/MS method has been established for the determination of **Yimitasvir** concentrations in plasma samples, supporting clinical studies from Phase 1 to Phase 2. This method offers high sensitivity and selectivity, making it the gold standard for bioanalytical studies of **Yimitasvir**.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the validated LC-MS/MS method for **Yimitasvir** in human plasma.

Parameter	Value
Linearity Range	5.00 – 5000 ng/mL
Lower Limit of Quantification (LLOQ)	5.00 ng/mL
Accuracy	Within $\pm 15\%$ for Quality Control (QC) samples
Within $\pm 20\%$ for LLOQ samples	
Precision	Within $\pm 15\%$ for Quality Control (QC) samples
Within $\pm 20\%$ for LLOQ samples	
Internal Standard (IS)	d8-DAG (isotope-labelled Yimitasvir)
Validation Guidelines	NMPA, U.S. FDA, and EMA

Experimental Protocol: LC-MS/MS Quantification of Yimitasvir in Human Plasma

This protocol describes the procedure for the quantitative determination of **Yimitasvir** in human plasma samples.

Materials and Reagents

- **Yimitasvir** reference standard
- d8-DAG (isotope-labelled **Yimitasvir**) internal standard
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)

- Ultrapure water
- Human plasma (blank)

Instrumentation

- Liquid Chromatography System: Shimadzu LC-30AD or equivalent
- Mass Spectrometer: SCIEX API6500 or equivalent triple quadrupole mass spectrometer
- Analytical Column: XBridge Peptide BEH C18, 50 × 2.1 mm, 3.5 μm

Sample Preparation (Protein Precipitation)

- Thaw plasma samples to room temperature.
- To 100 μL of plasma sample, add 10 μL of internal standard working solution (d8-DAG in methanol).
- Vortex for 30 seconds.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex for 2 minutes.
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- Vortex for 1 minute.
- Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

- Chromatographic Conditions:

- Column Temperature: 45°C
- Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid
- Mobile Phase B: Acetonitrile:Methanol (30:70, v:v)
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 µL
- Gradient Elution:

Time (min)	% Mobile Phase B
0.0	10
1.0	90
2.0	90
2.1	10
3.0	10

- Mass Spectrometric Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Precursor-to-Product Ion Transitions (m/z):
 - **Yimitasvir**: 428.5 → 315.3
 - d8-DAG (IS): 432.5 → 319.5

Data Analysis

Quantification is performed by calculating the peak area ratio of **Yimitasvir** to the internal standard (d8-DAG). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of

Yimitasvir in the unknown samples is then determined from the calibration curve using a weighted linear regression model.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of **Yimitasvir** in plasma samples.



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Caption: Workflow for **Yimitasvir** quantification in plasma.

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References

- 1. Population Pharmacokinetic Analysis of Yimitasvir in Chinese Healthy Volunteers and Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
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